molecular formula C16H22O8 B117019 Veranisatin A CAS No. 153445-92-2

Veranisatin A

Cat. No. B117019
M. Wt: 342.34 g/mol
InChI Key: LXPKORXZVZPYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Veranisatin A is a terpene lactone, a class of prenol lipids containing a lactone ring . It is an extremely weak basic (essentially neutral) compound .


Synthesis Analysis

Veranisatin A is isolated from star anise (Illicium verum HOOK. fil., Illiciaceae) . It is one of the three neurotropic sesquiterpenoids, along with veranisatins B and C .


Molecular Structure Analysis

The molecular formula of Veranisatin A is C16H22O8 . Its molecular weight is 342.34 . The structure of Veranisatin A includes a lactone ring .


Chemical Reactions Analysis

Veranisatins, including Veranisatin A, are characteristic of the star anise genus and are extremely rare in other plants .


Physical And Chemical Properties Analysis

Veranisatin A has a boiling point of 597.9±50.0 °C (Predicted) and a density of 1.51±0.1 g/cm3 (Predicted) . Its pKa is 11.62±0.70 (Predicted) .

Scientific Research Applications

  • Neuroprotective Effects : Veranisatin A has been identified as a potent inhibitor in both housefly-head and rat-brain membranes, suggesting its neuroprotective potential. It was found to be the most potent inhibitor with significant activity, indicating its potential application in neurological disorders or as a neuroprotective agent (Kuriyama et al., 2002).

  • Cytotoxic Activities : A study on the fruits of Illicium simonsii, which includes Veranisatin A, showed strong inhibitory activities against the growth of NCI-H460 and SMMC-7721 cells. This suggests that Veranisatin A may have applications in cancer research, particularly in understanding and developing treatments for certain types of cancer (Yin et al., 2012).

properties

CAS RN

153445-92-2

Product Name

Veranisatin A

Molecular Formula

C16H22O8

Molecular Weight

342.34 g/mol

IUPAC Name

5,7,11-trihydroxy-7-(methoxymethyl)-2-methylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione

InChI

InChI=1S/C16H22O8/c1-8-3-4-16(21)13(8)5-9(24-11(18)10(13)17)15(20,7-22-2)14(16)6-23-12(14)19/h8-10,17,20-21H,3-7H2,1-2H3

InChI Key

LXPKORXZVZPYLY-UHFFFAOYSA-N

SMILES

CC1CCC2(C13CC(C(C24COC4=O)(COC)O)OC(=O)C3O)O

Canonical SMILES

CC1CCC2(C13CC(C(C24COC4=O)(COC)O)OC(=O)C3O)O

melting_point

181-182°C

Other CAS RN

153445-92-2

physical_description

Solid

synonyms

veranisatin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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